molecular formula C8H14ClN3O2 B3421242 (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride CAS No. 211491-78-0

(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride

Cat. No.: B3421242
CAS No.: 211491-78-0
M. Wt: 219.67 g/mol
InChI Key: RTJYPVRGNJNPSX-UHFFFAOYSA-N
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Description

(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. Additionally, the compound can act as a ligand, binding to receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl ester and other analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

211491-78-0

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;/h4-5,7H,2-3,9H2,1H3,(H,10,11);1H

InChI Key

RTJYPVRGNJNPSX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CN=CN1)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](CC1=CN=CN1)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CN=CN1)N.Cl

Related CAS

93923-84-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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